

Spectroscopic Profile of 4-(3-Iodophenyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Iodophenyl)morpholine

CAS No.: 291533-82-9

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This technical guide provides a comprehensive analysis of the spectral data for the compound **4-(3-Iodophenyl)morpholine**, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its structural confirmation through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of 4-(3-Iodophenyl)morpholine

4-(3-Iodophenyl)morpholine belongs to the class of N-aryl morpholines, which are prevalent scaffolds in a wide array of biologically active compounds. The morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The iodophenyl group serves as a versatile synthetic handle for further functionalization, particularly in cross-coupling reactions, and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in its synthesis and application.

Molecular Structure and Spectroscopic Correlation

The structural features of **4-(3-Iodophenyl)morpholine** directly influence its spectral output. The molecule consists of a morpholine ring attached via its nitrogen atom to a benzene ring, which is substituted with an iodine atom at the meta-position. This substitution pattern dictates the splitting of signals in the aromatic region of the NMR spectra and influences the vibrational modes observed in the IR spectrum.

Caption: Molecular structure of **4-(3-Iodophenyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of directly published experimental spectra for **4-(3-Iodophenyl)morpholine** in the searched literature, the following analysis is based on established principles of NMR spectroscopy and data from closely related analogs. The expected spectra are discussed with a rationale for the predicted chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-(3-Iodophenyl)morpholine** is anticipated to exhibit distinct signals corresponding to the morpholine and the iodophenyl protons.

Table 1: Predicted ¹H NMR Spectral Data for **4-(3-Iodophenyl)morpholine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2', H-6' (Morpholine)	~ 3.8 - 4.0	Triplet	4H
H-3', H-5' (Morpholine)	~ 3.1 - 3.3	Triplet	4H
Aromatic Protons	~ 6.8 - 7.5	Multiplet	4H

- Morpholine Protons: The morpholine ring protons typically show two triplets. The protons adjacent to the oxygen atom (H-2' and H-6') are deshielded and appear at a lower field (~3.8-4.0 ppm) compared to the protons adjacent to the nitrogen atom (H-3' and H-5', ~3.1-3.3 ppm)[1][2]. This is a characteristic pattern for N-substituted morpholines.

- **Aromatic Protons:** The four protons on the 3-iodophenyl ring will present a more complex multiplet pattern in the aromatic region (~6.8-7.5 ppm). The meta-substitution pattern breaks the symmetry seen in para-substituted analogs, leading to distinct signals for each proton, which will be coupled to their neighbors.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **4-(3-Iodophenyl)morpholine**

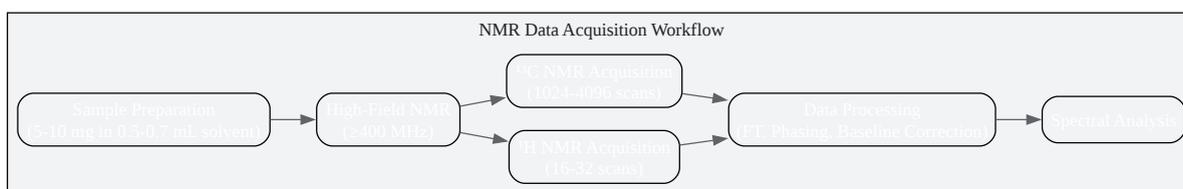
Carbon	Predicted Chemical Shift (δ, ppm)
C-2', C-6' (Morpholine)	~ 66 - 68
C-3', C-5' (Morpholine)	~ 48 - 50
C-I (Aromatic)	~ 94 - 96
C-H (Aromatic)	~ 115 - 135
C-N (Aromatic)	~ 150 - 152

- **Morpholine Carbons:** The carbons adjacent to the oxygen (C-2', C-6') are expected around 66-68 ppm, while the carbons adjacent to the nitrogen (C-3', C-5') will be further upfield at approximately 48-50 ppm[1].
- **Aromatic Carbons:** The carbon atom directly bonded to the iodine (C-I) will be significantly shielded due to the heavy atom effect and is expected to appear at a characteristically high field for an aromatic carbon, around 94-96 ppm. The other aromatic carbons will resonate in the typical aromatic region of 115-135 ppm, with the carbon attached to the nitrogen (C-N) being the most deshielded at around 150-152 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for compounds like **4-(3-Iodophenyl)morpholine**.

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.



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Caption: A typical workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted data for **4-(3-Iodophenyl)morpholine** is available from PubChem[3].

Table 3: Predicted Mass Spectrometry Data for **4-(3-Iodophenyl)morpholine**

Ion	Predicted m/z
[M] ⁺	288.9958
[M+H] ⁺	290.0037
[M+Na] ⁺	311.9856

The monoisotopic mass of **4-(3-Iodophenyl)morpholine** (C₁₀H₁₂INO) is 289.0015 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide an observed mass that is very close to this theoretical value, confirming the elemental composition. The characteristic isotopic pattern of iodine would also be observable in the mass spectrum.

Experimental Protocol for Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
- **Data Acquisition:** Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. While an experimental spectrum for **4-(3-Iodophenyl)morpholine** is not readily available, its key absorption bands can be predicted based on the functional groups present.

Table 4: Predicted Characteristic IR Absorption Bands for **4-(3-Iodophenyl)morpholine**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
C-H (Aromatic)	Stretching	3100 - 3000
C-H (Aliphatic)	Stretching	3000 - 2850
C-N (Aromatic)	Stretching	1360 - 1250
C-O-C (Ether)	Stretching	1150 - 1085
C-I	Stretching	~ 500

- Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹[4].
- Aliphatic C-H Stretch: The C-H stretching vibrations of the morpholine ring's CH₂ groups will appear below 3000 cm⁻¹[4].
- C-N and C-O-C Stretches: The C-N stretching of the aromatic amine and the C-O-C stretching of the ether linkage in the morpholine ring will give rise to strong bands in the fingerprint region.
- C-I Stretch: The C-I stretching vibration is expected at a low wavenumber, typically around 500 cm⁻¹, due to the high mass of the iodine atom.

Experimental Protocol for IR Spectroscopy

- Sample Preparation:

- Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

The spectroscopic data, both predicted and inferred from analogous compounds, provide a consistent and comprehensive profile for the structural elucidation of **4-(3-iodophenyl)morpholine**. The characteristic signals in the ^1H and ^{13}C NMR spectra, the accurate mass determination by MS, and the specific absorption bands in the IR spectrum collectively serve as a reliable fingerprint for the identification and characterization of this important chemical entity. This guide provides the necessary foundational knowledge for researchers working with this compound and a framework for its analytical validation.

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